1-(4-bromophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-27-18-5-2-4-17(14-18)23-21(26)25-13-12-24-11-3-6-19(24)20(25)15-7-9-16(22)10-8-15/h2-11,14,20H,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQERQHWFQOEXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions
Formation of Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrazine and 1,4-diketones.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using methoxybenzene and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-bromophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving brominated and methoxylated aromatic compounds.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The pyrrolo[1,2-a]pyrazine core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Aromatic Moieties
The substituents on the aryl groups significantly alter physicochemical and biological properties. Key analogs include:
Notes:
Core Heterocycle Modifications
The pyrrolo[1,2-a]pyrazine core differs from related heterocycles like imidazo[1,2-a]pyrazine () and pyrazolo[4,3-b]pyridine ():
- Pyrrolo[1,2-a]pyrazine : A fused bicyclic system with a five-membered pyrrole ring and a six-membered pyrazine ring. This structure may offer conformational flexibility, influencing binding interactions in biological targets.
- Pyrazolo[4,3-b]pyridine : A pyrazole-pyridine fusion, which is more rigid and may confer higher thermal stability .
Biological Activity
1-(4-bromophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, efficacy against pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core substituted with a bromophenyl and a methoxyphenyl group. The presence of these functional groups enhances its chemical properties and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 1-(4-bromophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Molecular Formula | C21H20BrN3O2 |
| Molecular Weight | 404.31 g/mol |
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups can modulate enzyme activity and receptor interactions. The unique structure allows for hydrogen bonding and π-π interactions, which are critical in determining binding affinities.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular pathways.
- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrrolo[1,2-a]pyrazine derivatives. For instance, compounds exhibiting structural similarities have shown significant activity against various pathogens.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of related compounds:
- Minimum Inhibitory Concentration (MIC): The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Formation Inhibition: These compounds also inhibited biofilm formation, indicating their potential utility in treating biofilm-associated infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl and methoxyphenyl groups can significantly influence potency.
Selected SAR Findings:
- Bromine Substitution: The presence of bromine enhances reactivity and binding affinity compared to other halogens.
- Methoxy Group Influence: The methoxy group contributes to lipophilicity, affecting cell permeability and overall bioavailability.
Toxicological Profile
While the biological activities are promising, it is essential to assess the safety profile of the compound. Preliminary toxicological evaluations indicate moderate toxicity levels; however, further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-N-(3-methoxyphenyl)pyrrolo-pyrazine-2-carboxamide, and how can yield be maximized?
- Methodology : Multi-step synthesis typically involves:
Core formation : Condensation of substituted pyrrolidine with pyrazine derivatives under reflux conditions (ethanol or DMF) using catalysts like p-toluenesulfonic acid .
Carboxamide coupling : React the pyrrolo-pyrazine core with 3-methoxyphenyl isocyanate or activated carbonyl intermediates (e.g., EDCI/HOBt-mediated coupling) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
- Key parameters :
-
Temperature control (80–110°C for cyclization steps).
-
Solvent selection (polar aprotic solvents enhance electrophilic substitution).
-
Catalytic additives (e.g., DMAP for acylation steps) .
Step Reagents/Conditions Yield Range Purity (HPLC) 1 Ethanol, reflux, 12h 45–60% >90% 2 DMF, EDCI, RT, 24h 70–85% >95%
Q. How is the compound characterized structurally, and what spectroscopic markers are critical?
- Techniques :
- NMR :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm (4-bromophenyl aromatic protons), δ 3.8 ppm (methoxy group), δ 4.2–4.5 ppm (pyrrolidine ring protons) .
- ¹³C NMR : Carbonyl signal at ~168 ppm (carboxamide), 55 ppm (methoxy carbon) .
- IR : Stretching at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O of methoxy) .
- HRMS : Molecular ion [M+H]⁺ matching theoretical mass (e.g., C₂₀H₁₉BrN₃O₂⁺ requires m/z 412.06) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Experimental design :
Target validation : Use CRISPR-edited cell lines to isolate specific pathways (e.g., kinase vs. GPCR activity).
Dose-response profiling : Compare IC₅₀ values across assays (e.g., ATP-competitive vs. allosteric kinase inhibition) .
Off-target screening : Employ broad-panel binding assays (e.g., Eurofins CEREP panel) to identify confounding interactions .
- Case study : Discrepancies in σ₁ receptor affinity (reported IC₅₀ 50 nM vs. 200 nM) may arise from assay conditions (membrane vs. solubilized receptors). Validate via radioligand displacement with [³H]pentazocine .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what are the limitations?
- Methods :
- ADME prediction : SwissADME or QikProp for logP (predicted ~3.2), solubility (≈50 µM in PBS), and CYP450 interactions .
- Docking studies : Autodock Vina to model binding to kinase domains (e.g., CDK2, PDB: 1H1S). Key interactions:
- Bromophenyl group in hydrophobic pocket.
- Carboxamide hydrogen bonds with Asp86 .
- Limitations :
- Neglects solvent effects and protein flexibility.
- Validate with MD simulations (AMBER or GROMACS) .
Q. What are the best practices for analyzing stability under physiological conditions (pH, temperature)?
- Protocol :
pH stability : Incubate compound (1 mM) in buffers (pH 2–9, 37°C, 24h). Monitor degradation via HPLC .
Thermal stability : TGA/DSC analysis (5–10°C/min ramp) to identify decomposition points (>200°C typical for carboxamides) .
- Results :
- Stable in pH 6–8 (≤5% degradation).
- Rapid hydrolysis in acidic conditions (pH 2: 80% degradation in 6h) .
Methodological Challenges & Solutions
Q. How to address low reactivity in carboxamide coupling steps?
- Optimization :
- Use activating agents (e.g., HATU vs. EDCI) to improve coupling efficiency .
- Microwave-assisted synthesis (100°C, 30 min) enhances reaction kinetics .
- Troubleshooting :
- If byproducts dominate, switch to orthogonal protecting groups (e.g., Fmoc for amines) .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- Tools :
- PXRD : Distinct diffraction patterns for crystalline vs. amorphous forms.
- DSC : Melting endotherms (e.g., Form I: mp 185°C; Form II: mp 172°C) .
- Impact : Polymorph stability affects solubility and bioavailability .
Data Interpretation Guidelines
Q. How to reconcile conflicting NMR data from different labs?
- Root causes :
- Solvent effects (CDCl₃ vs. DMSO-d₆ shift proton signals).
- Impurities (e.g., residual ethyl acetate in δ 1.2 ppm) .
- Resolution :
- Standardize solvent and temperature (25°C).
- Use 2D NMR (HSQC, HMBC) to confirm assignments .
Ethical & Safety Considerations
Q. What safety protocols are essential given structural analogs’ toxicity profiles?
- Recommendations :
- Handle with nitrile gloves and fume hood (potential aryl bromide toxicity) .
- Avoid light exposure (bromophenyl groups may photosensitize) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
